(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol
Description
(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol is a chiral tetrahydropyran derivative characterized by a methyl substituent at the 2-position and a hydroxyl group at the 4-position, with defined stereochemistry (2S,4R). The compound’s stereochemistry and substituents influence its physical, chemical, and pharmacological behavior, making it relevant in organic synthesis and drug development.
Properties
IUPAC Name |
(2S,4R)-2-methyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727829 | |
| Record name | (2S,4R)-2-Methyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165876-16-4 | |
| Record name | (2S,4R)-2-Methyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of (2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol with similar compounds:
Key Observations:
- Substituent Effects : The methyl group in this compound increases molecular weight compared to Tetrahydro-2H-pyran-4-ol (~116 vs. 102 g/mol). Phenyl-substituted analogs (e.g., 2-phenyl derivatives) exhibit significantly higher molecular weights (~178–192 g/mol), suggesting bulkier substituents alter solubility and reactivity.
- Stereochemical Influence : The (2S,4R) configuration may enhance chiral recognition in biological systems, a feature critical for pharmaceutical applications (e.g., enantioselective drug binding).
Biological Activity
(2S,4R)-2-Methyltetrahydro-2H-pyran-4-ol, a cyclic organic compound belonging to the pyran derivatives, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Overview of this compound
The compound is characterized by a six-membered ring structure containing one oxygen atom and specific stereochemical configurations at the second and fourth carbon atoms. Its pleasant aroma makes it a candidate for applications in the fragrance industry and potentially in therapeutic contexts due to its biological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
The biological activity of this compound may be attributed to its interactions with biological targets such as enzymes or receptors. Its stereochemistry is crucial for binding affinity and specificity towards these targets, influencing their activity in biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Asymmetric Reduction : This method involves the reduction of the corresponding ketone using chiral reducing agents to ensure the correct stereochemistry.
- Chiral Auxiliary Methods : Utilizing chiral auxiliaries during synthesis helps control the stereochemistry of the final product.
- Prins Reaction : A notable method involves the Prins cyclization reaction with isovaleraldehyde and isoprenol, yielding various diastereoisomers .
Research Findings and Case Studies
Several studies have investigated the properties and potential applications of this compound:
Case Study: Fragrance Industry Application
The pleasant aroma of this compound positions it as a valuable ingredient in the fragrance industry. Its safety profile allows for exploration in wellness products, such as aromatherapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
